N-(4-bromo-2,6-dimethylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
Description
N-(4-bromo-2,6-dimethylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core fused to a benzene ring, with a 3-chloro substituent on the benzothiophene and a carboxamide group linked to a 4-bromo-2,6-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNOS/c1-9-7-11(18)8-10(2)15(9)20-17(21)16-14(19)12-5-3-4-6-13(12)22-16/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNWYCDVBGVYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2,6-dimethylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiophene derivatives and features a unique structure with both bromine and chlorine substituents. Its empirical formula is , with a molecular weight of approximately 373.7 g/mol. The synthesis typically involves multiple steps, including the formation of the benzothiophene core and the introduction of halogen atoms through various chemical reactions.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of benzothiophene core from thiophene derivatives. |
| 2 | Introduction of bromine at the para position of the aromatic ring. |
| 3 | Chlorination at the meta position relative to the carboxamide group. |
| 4 | Final purification using techniques like HPLC or TLC. |
Biological Activity
Research indicates that compounds in the benzothiophene class exhibit a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The specific interactions of this compound with biological targets are still under investigation; however, preliminary studies suggest significant potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiophene derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
These findings indicate that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The mechanism by which this compound exerts its effects is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes that regulate cell growth.
- Receptor Modulation : Binding to receptors involved in signaling pathways related to cancer development.
Further studies are needed to elucidate these mechanisms fully and to determine binding affinities with target proteins.
Case Studies
Several case studies have documented the biological activity of related compounds, providing insights into their therapeutic potential:
- Study on Antimicrobial Activity : A study evaluated a series of benzothiophene derivatives for antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions enhanced antibacterial activity significantly.
- Anticancer Efficacy : A cohort study involving patients treated with benzothiophene derivatives showed promising results in tumor reduction and patient survival rates over extended periods.
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) 5,15-Bis(4-bromo-2,6-dimethylphenyl)porphyrin
- Core Structure : Porphyrin macrocycle vs. benzothiophene.
- Substituents : Two 4-bromo-2,6-dimethylphenyl groups at the 5,15 positions vs. a single such group on benzothiophene.
- Synthesis : Both compounds derive from 2,6-dimethyl-4-bromobenzaldehyde. The porphyrin synthesis involves BF3·OEt2-catalyzed condensation in CHCl3, followed by oxidation , whereas the target compound’s synthesis likely involves coupling the benzothiophene-carboxylic acid to the bromo-dimethylaniline derivative.
- Properties : The porphyrin’s extended conjugation enables applications in catalysis or photonics, while the benzothiophene’s smaller aromatic system may favor solubility and bioavailability.
(b) 3-Chloro-1-benzothiophene-2-carboxamide Derivatives
- Substituents : The absence of the 4-bromo-2,6-dimethylphenyl group reduces steric bulk and alters electronic properties.
- Bioactivity : Analogues lacking bulky aryl groups often exhibit higher solubility but lower thermal stability, impacting their utility in solid-state applications.
Hypothetical Data Table (Based on Structural Inference)
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Predicted Solubility | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Benzothiophene | 3-Cl, N-(4-Bromo-2,6-Me₂Ph) | ~409.7 | Low (nonpolar) | Kinase inhibitors, OLEDs |
| 5,15-Bis(4-Bromo-2,6-Me₂Ph)Porphyrin | Porphyrin | Two 4-Bromo-2,6-Me₂Ph groups | ~938.8 | Very low | Catalysis, photodynamic therapy |
| 3-Chloro-1-benzothiophene-2-carboxamide | Benzothiophene | 3-Cl, NH₂ | ~211.7 | Moderate | Intermediate in drug synthesis |
Electronic and Steric Effects
- Bromine vs.
- Methyl Groups: The 2,6-dimethyl substitution on the phenyl ring introduces steric hindrance, likely reducing crystallization tendencies compared to non-methylated analogues .
Crystallographic Considerations
The bromine atom’s strong X-ray scattering power would facilitate precise electron density mapping, aiding in steric analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
